molecular formula C12H12N2O2S B12633578 N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide CAS No. 1001669-22-2

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide

Cat. No.: B12633578
CAS No.: 1001669-22-2
M. Wt: 248.30 g/mol
InChI Key: FPCJTUJMONOSAN-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-phenylthiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a phenyl group at the 2-position of the thiazole ring and a methoxy-methyl-substituted carboxamide moiety at the 4-position. This compound belongs to a broader class of heterocyclic molecules with demonstrated relevance in medicinal chemistry, particularly in anticancer and antimicrobial research. Its structural uniqueness lies in the combination of a rigid thiazole core and the steric/electronic modulation provided by the N-methoxy-N-methyl substituent, which may influence pharmacokinetic properties and target binding .

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14(16-2)12(15)10-8-17-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCJTUJMONOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC(=N1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233549
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001669-22-2
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001669-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide typically involves the reaction of N-methoxy-N-methyl-2-phenylacetamide with thionyl chloride, followed by cyclization with ammonium thiocyanate. The reaction conditions generally include:

    Reaction with Thionyl Chloride: This step involves the conversion of N-methoxy-N-methyl-2-phenylacetamide to its corresponding acid chloride using thionyl chloride.

    Cyclization with Ammonium Thiocyanate: The acid chloride is then reacted with ammonium thiocyanate to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution and cross-coupling reactions:

Reaction Reagents/Conditions Products Yield Source
Bromination Br₂, FeBr₃, DCM, 0°C5-Bromo derivative68%
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃4-Aryl-substituted thiazole72–85%
Oxidation KMnO₄, H₂O, 80°CThiazole-4-carboxylic acid derivative58%

Amide Group Reactivity

The N-methoxy-N-methylcarboxamide group participates in hydrolysis and nucleophilic substitution:

Reaction Reagents/Conditions Products Notes
Acidic Hydrolysis HCl (6M), reflux, 6h2-Phenylthiazole-4-carboxylic acidComplete deprotection
Alkaline Hydrolysis NaOH (2M), EtOH, 70°CSodium carboxylate saltRequires prolonged heating
Nucleophilic Substitution RNH₂, EDCI, DMAP, DCMSecondary/tertiary amidesYields 50–75%

Pharmacological Derivatives

The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : Coupling with 3,4,5-trimethoxyaniline yields derivatives with IC₅₀ values <10 μM against colon cancer (HT-29) .

  • Neuroprotective Modulators : Structural analogs (e.g., MMH-5) show negative allosteric modulation of GluA2 AMPA receptors, reducing current amplitudes by 83% at 15 μM .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming thiourea derivatives .

Scientific Research Applications

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s aromaticity and electron-donating groups enhance its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues of N-Methoxy-N-Methyl-2-Phenylthiazole-4-Carboxamide
Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity Reference
N-(3,4,5-Trimethoxyphenyl)-2-phenylthiazole-4-carboxamide (13e) Thiazole-4-carboxamide Phenyl (C2), Trimethoxyphenyl (N-amide) 3,4,5-Trimethoxybenzamide Anticancer (CYP3A4 inhibition)
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (7) Thiophene-2-carboxamide Nitrothiophene (C5), Methyl-phenylthiazole Nitro group, Thiazole-methyl Antibacterial (narrow spectrum)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a) Dihydrothiazole Phenyl (C2), Trimethoxyphenyl (N-amide) 4,5-Dihydrothiazole ring Anticancer (tubulin inhibition)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone Benzothiazole (C3), Chlorophenyl (C2) 4-Oxothiazolidinone, Chlorophenyl Antimicrobial
Key Observations:
  • Core Heterocycle Variations: While the target compound features a thiazole ring, analogues such as 4a (4,5-dihydrothiazole) and 4g (thiazolidinone) exhibit modified ring systems that alter conformational flexibility and electronic properties. These modifications correlate with divergent biological activities (e.g., tubulin inhibition vs. antimicrobial effects) .
  • Substituent Effects: The N-methoxy-N-methyl group in the target compound contrasts with bulkier substituents like the 3,4,5-trimethoxyphenyl group in 13e.

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data
Compound Melting Point (°C) LogP (Calculated) IC50 (Anticancer) MIC (Antibacterial) Reference
13e 157–158 3.8 0.45 µM (CYP3A4) N/A
7 Amorphous 2.1 N/A 2 µg/mL (S. aureus)
4a 121–122 2.9 1.2 µM (MCF-7) N/A
  • Lipophilicity : The N-methoxy-N-methyl group in the target compound may reduce LogP compared to 13e , balancing solubility and membrane permeability.
  • Bioactivity : Thiazole carboxamides with electron-withdrawing groups (e.g., nitro in 7 ) exhibit antibacterial activity, while methoxy-rich analogues (13e ) target enzymes like CYP3A4 .

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs. Thiophene : Thiazole-based compounds (e.g., 13e ) generally show higher enzymatic inhibition than thiophene derivatives (7 ), attributed to the nitrogen atom’s hydrogen-bonding capability .
  • Substituent Position : Substitution at the thiazole 4-position (carboxamide) is critical for activity, as seen in 13e and 4a . Shifting the carboxamide to the 5-position (e.g., 5 in ) reduces potency .

Biological Activity

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Synthesis and Structure

The synthesis of this compound involves the reaction of 2-phenylthiazole derivatives with methoxy and methyl groups at specific positions. The structural modifications play a crucial role in enhancing the compound's biological activity. The introduction of the methoxy group at the 4-position has been shown to improve cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells .

Anticancer Properties

This compound has been evaluated for its anticancer properties against several human cancer cell lines:

  • Cell Lines Tested :
    • T47D (Breast cancer)
    • Caco-2 (Colorectal cancer)
    • HT-29 (Colon cancer)

The structure-activity relationship (SAR) studies indicate that the methoxy substitution significantly enhances the compound's potency. For instance, compounds with a methoxy group at the 4-position exhibited improved activity against Caco-2 cells, while maintaining efficacy against HT-29 and T47D cell lines .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μg/mL)Reference
T47D<10
Caco-2<10
HT-29<10

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells, particularly in MCF-7 breast cancer cells. Studies have shown that it increases early and late apoptosis significantly compared to untreated controls .
  • Targeting Specific Pathways : It has been suggested that the compound may inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its antiproliferative effects .
  • Interaction with COX Enzymes : Some derivatives of thiazole carboxamides have demonstrated COX inhibitory activity, potentially contributing to their anticancer effects through anti-inflammatory pathways .

Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives, this compound was found to exhibit potent cytotoxicity against MCF-7 and HepG2 cell lines. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Study 2: SAR Analysis

A systematic SAR analysis revealed that modifications at different positions on the thiazole ring significantly impacted biological activity. For example, substituents such as fluorine and methoxy at specific positions enhanced cytotoxicity across various cancer cell lines .

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